molecular formula C8H12N2 B1457751 (2,5-Dimethylpyridin-3-YL)methylamine CAS No. 1393546-03-6

(2,5-Dimethylpyridin-3-YL)methylamine

Cat. No. B1457751
M. Wt: 136.19 g/mol
InChI Key: ZVEIYQFNPZDZTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like DMMA often involves reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of DMMA can be analyzed based on the data available for similar compounds. For instance, the structural parameters calculated from data on CD3ND2 and CH3NH2 are: rCH =1.093 A (assumed), ∠HCH=109°28′ (assumed), rCN =1.474 A, rNH =1.011 A, ∠HNH=105°52′, ∠CNH=112°3′; the nitrogen atom is located 0.091 A from the CH3 symmetry axis .


Physical And Chemical Properties Analysis

Amines like DMMA are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .

Scientific Research Applications

Regioselectivity in Radical Bromination

A study conducted by Thapa et al. (2014) explored the regioselectivity in the free radical bromination of unsymmetrical dimethylated pyridines, including compounds similar to (2,5-dimethylpyridin-3-yl)methylamine. This research aimed to understand the mechanisms and regioselectivity by extending work to unsymmetrical lutidines using N-bromosuccinimide. The study found that nitrogen in the ring is deactivating inductively, influencing the bromination's regioselectivity towards the methyl group farthest from the nitrogen in the ring, highlighting the compound's reactivity and potential applications in synthetic chemistry (Thapa et al., 2014).

DNA Methyltransferase Inhibitors

Goffin and Eisenhauer (2002) reviewed DNA methyltransferase inhibitors, focusing on their ability to inhibit hypermethylation and restore suppressor gene expression, demonstrating antitumor effects in vitro and in vivo laboratory models. While not directly linked to (2,5-dimethylpyridin-3-yl)methylamine, this research underlines the broader context of methyl groups in biological systems and their potential implications in drug development and disease treatment mechanisms (Goffin & Eisenhauer, 2002).

Environmental and Aquatic Toxicity of Amines

Poste, Grung, and Wright (2014) compiled information on the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters. Their findings emphasize the environmental and ecological impacts of amines, highlighting the need for research on their prevalence and toxicity in natural waters. This context is relevant for understanding the environmental considerations associated with compounds like (2,5-dimethylpyridin-3-yl)methylamine (Poste et al., 2014).

Xylan Derivatives and Applications

Petzold-Welcke et al. (2014) discussed the chemical modification of xylan into biopolymer ethers and esters, showcasing the potential of utilizing functional groups for specific properties. This research offers insights into the application potential of compounds with particular functional groups, such as (2,5-dimethylpyridin-3-yl)methylamine, in creating novel materials and chemicals with specific desired properties (Petzold-Welcke et al., 2014).

Safety And Hazards

While specific safety data for DMMA is not available, similar compounds like Methylamine solution are known to be harmful if swallowed, cause severe skin burns and eye damage, and may be toxic if inhaled .

Future Directions

Indole derivatives, which share some structural similarities with DMMA, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . This suggests that DMMA and similar compounds could also have potential for further exploration in various fields of research.

properties

IUPAC Name

(2,5-dimethylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-8(4-9)7(2)10-5-6/h3,5H,4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEIYQFNPZDZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylpyridin-3-YL)methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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